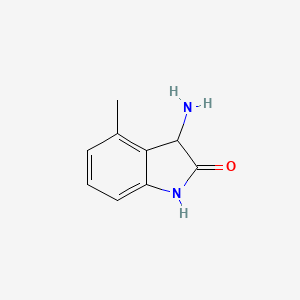

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one

描述

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one (C₉H₁₀N₂O, MW: 162.19 g/mol) is an oxindole derivative characterized by a bicyclic indole scaffold with a ketone group at position 2, an amino group at position 3, and a methyl substituent at position 4 . Oxindoles are pharmacologically significant due to their structural similarity to indoles and their presence in drugs such as ropinirole (a dopamine agonist) and sunitinib (a tyrosine kinase inhibitor) . The amino and methyl groups in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for further medicinal chemistry exploration.

属性

IUPAC Name |

3-amino-4-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-2-4-6-7(5)8(10)9(12)11-6/h2-4,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMQUOQQGLIRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)NC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- 3-Bromooxindoles (1a–e) : Prepared from commercially available isatins via a three-step synthesis with overall yields between 51–76% depending on substitution.

- Thioacetamides or Thiobenzamides (2a–d, 3a–i, 4a–c) : Prepared by catalytic thiolysis of benzonitriles or thionation of amides.

Reaction Conditions

- Solvent : Dimethylformamide (DMF) is preferred due to its ability to increase the acidity of the C3 hydrogen on the oxindole, facilitating carbanion formation necessary for the coupling.

- Temperature : Room temperature stirring for 5–12 hours depending on the type of thioamide.

- Base Addition : Triethylamine (TEA) is added after initial stirring to promote completion.

- Thiophiles : For tertiary thiobenzamides, trimethyl phosphite is added to assist sulfur extrusion and improve yields.

Reaction Mechanism

- The key step involves the formation of an α-thioiminium salt intermediate.

- The acidity of the C3 hydrogen allows formation of a carbanion that attacks the α-thioiminium group intramolecularly, leading to a thiirane intermediate.

- Subsequent rearrangement yields the 3-amino-4-methyl-1,3-dihydro-2H-indol-2-one structure.

- The reaction favors the (Z)-configuration due to intramolecular hydrogen bonding stabilizing this isomer.

Product Isolation

- After reaction completion, the mixture is diluted with water and extracted with dichloromethane.

- Organic layers are washed, dried, and evaporated.

- Crude products are purified by flash chromatography and crystallization.

Yields and Substituent Effects

The method exhibits high yields, mostly exceeding 70% and often surpassing 85%, with some derivatives reaching up to 97%. The presence of electron-withdrawing groups (EWGs) on the aromatic ring often enhances yields by increasing the acidity of the C3 hydrogen, facilitating the coupling reaction.

Table 1: Selected Yields of this compound Derivatives (Primary Thiobenzamides)

| Entry | Product Code | R1 Substituent | R2 Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 5aa | H | H | 88 | 239–240 |

| 3 | 5ac | H | Cl | 93 | 237–238.5 |

| 4 | 5ad | H | CF3 | 97 | 244–245 |

| 9 | 5ca | 5-Cl | H | 97 | 212–214 |

| 15 | 5dc | 6-Cl | Cl | 94 | 228–229.5 |

| 20 | 5ed | 5-NO2 | CF3 | 97 | 327–330 |

Note: R1 and R2 refer to substitutions on the oxindole and thiobenzamide aromatic rings, respectively.

Alternative Synthetic Routes and Optimization

One-Pot Triflation/Eschenmoser Coupling

- Starting from 3-hydroxy-N-methyloxindole , generated by reduction of N-methylisatin.

- Triflic anhydride is added to form an in situ triflate intermediate.

- Followed by addition of thiobenzamide to perform the Eschenmoser coupling.

- This one-pot method yields the desired product in 87%, improving overall efficiency and avoiding isolating unstable intermediates.

Limitations of Other Leaving Groups

- 3-Chlorooxindole and diethyl (2-oxoindolin-3-yl)phosphate show poor reactivity or low yields in the Eschenmoser coupling.

- Bromide remains the preferred leaving group for effective coupling.

Summary of Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting materials | 3-Bromooxindoles and thioacetamides |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction time | 5 h (primary thioamides), 12 h (secondary) |

| Base | Triethylamine (added after initial stirring) |

| Thiophile (for tertiary amides) | Trimethyl phosphite (1.5 equiv) |

| Yield range | 70–97%, often >85% |

| Product configuration | Predominantly (Z)-isomer |

Research Findings and Advantages

- The Eschenmoser coupling reaction under these conditions is highly modular, scalable, and tolerant of various substitutions on both the oxindole and amino components.

- The method avoids the need for inert atmosphere or extremely dry solvents, simplifying practical laboratory synthesis.

- The (Z)-configuration of the product is confirmed by NMR and X-ray crystallography, important for biological activity.

- Compared to other synthetic routes, this method provides superior yields and fewer side products such as thiazoles or isoindigo derivatives.

化学反应分析

Types of Reactions

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one exhibits a range of pharmacological activities that make it a candidate for drug development. Its derivatives have been studied for potential anti-cancer, anti-inflammatory, and neuroprotective effects. For example:

- Anti-Cancer Activity : Research indicates that certain derivatives of this compound can inhibit cancer cell proliferation. Studies have shown that modifications to the indolinone structure can enhance its efficacy against specific cancer types by inducing apoptosis in tumor cells .

- Neuroprotective Effects : The compound has also been evaluated for its neuroprotective properties. It is believed to modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits in conditions such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of various complex molecules due to its ability to undergo multiple chemical transformations:

- Reactions : The compound can participate in cyclization reactions and serve as a precursor for synthesizing other nitrogen-containing heterocycles. Its reactivity allows chemists to develop novel compounds with tailored properties for specific applications .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer chemistry:

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability. Research is ongoing to develop conductive polymers that could be used in electronic devices and sensors .

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal highlighted the synthesis of novel indolinone derivatives from this compound. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The findings suggest that further development could lead to effective anti-cancer agents.

Case Study 2: Neuroprotection

Another research project investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential use in treating neurodegenerative diseases.

作用机制

The mechanism of action of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes .

相似化合物的比较

Amino-Substituted Oxindoles

- 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (C₈H₈ClN₂O·HCl, MW: 217.07 g/mol): This analog replaces the 4-methyl group with a 5-chloro substituent. Its hydrochloride salt improves solubility, a critical factor for bioavailability .

- 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one: A dopamine agonist derivative with a dipropylaminoethyl chain at position 3. The extended alkyl chain enhances lipophilicity, favoring blood-brain barrier penetration, unlike the compact 4-methyl group in the target compound .

Key Difference: The position and nature of substituents (chloro vs. methyl, alkyl chains vs. amino groups) modulate solubility, target affinity, and pharmacokinetic profiles.

Alkyl/Aryl-Substituted Oxindoles

- 3-Ethyl-7-methyl-1,3-dihydro-2H-indol-2-one (C₁₁H₁₃NO, MW: 175.23 g/mol): This derivative features ethyl and methyl groups at positions 3 and 7, respectively. IR spectra show a strong C=O stretch at 1700 cm⁻¹, consistent with oxindole ketones .

- Such bulky substituents may hinder rotational freedom, contrasting with the smaller methyl group in the target compound .

Key Difference: Bulky substituents (e.g., benzoyl) vs. compact groups (methyl/amino) influence steric hindrance and intermolecular interactions.

Halogenated Oxindoles

- 4-(2-Benzoyloxyethyl)-3-chloro-1,3-dihydro-2H-indol-2-one :

This compound combines a chloro substituent at position 3 and a benzoyloxyethyl chain at position 4. The chloro group enhances electrophilicity, while the benzoyloxyethyl chain increases molecular weight (MW: ~343 g/mol) and reduces solubility compared to the target compound .

Key Difference : Halogenation (e.g., Cl) alters electronic properties and reactivity, while ester-containing chains impact solubility and metabolic stability.

Imine and Hydrazone Derivatives

- (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one: This imine derivative replaces the amino group with a phenylimino moiety. The conjugated system may enhance UV absorption properties, useful in analytical detection. However, the absence of a free amino group limits hydrogen-bonding interactions .

- Such derivatives highlight the versatility of oxindoles in drug design .

Key Difference: Imine/hydrazone derivatives vs. free amino groups affect redox stability and binding modes.

生物活性

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound belonging to the indole family, recognized for its potential biological activities and applications in medicinal chemistry. This compound features an amino group at the 3-position and a methyl group at the 4-position of the indole ring, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for various chemical reactions, including oxidation and electrophilic substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The indole ring facilitates binding to various molecular targets, potentially inhibiting enzymatic activity or modulating receptor functions. For instance, research indicates that this compound can inhibit JARID1B, an enzyme implicated in several diseases, highlighting its therapeutic potential in cancer treatment .

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. For example:

- Cell Proliferation Inhibition : The compound has shown significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. It preferentially suppresses the growth of rapidly dividing cells compared to non-tumor fibroblasts .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung cancer) | 5.0 |

| Control | Non-tumor fibroblasts | >20 |

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties:

- Activity Against Bacteria : It has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity.

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA | 1.0 |

| M. tuberculosis | 0.98 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Study on JARID1B Inhibition

A significant study focused on the interaction of this compound with the catalytic domain of human JARID1B. The crystal structure analysis revealed that this compound binds effectively to JARID1B, making it a potential lead for designing selective inhibitors that could have therapeutic implications in cancer treatment .

Synthesis and Biological Evaluation

Research has also highlighted efficient synthetic routes for producing derivatives of this compound with enhanced biological activities. For instance, a series of substituted indole derivatives were synthesized and evaluated for their kinase inhibition activity, showing promising results in targeting specific cancer pathways .

常见问题

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one derivatives?

A reflux-based condensation reaction using methanol and glacial acetic acid as a catalyst is a standard approach. For example, derivatives are synthesized by reacting intermediates (e.g., 5-(6-methyl-4-aryl-2-oxo-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl) with isatin under reflux conditions. Analytical validation via spectral data (IR, NMR) and elemental analysis ensures structural fidelity .

Q. How are the biological activities of this compound derivatives assessed in vitro?

Common assays include anti-proliferative activity testing against cancer cell lines (e.g., MTT assays) and enzyme inhibition studies (e.g., thymidine phosphorylase). Activity is correlated with structural features such as aryl substituents or oxadiazole moieties, with IC₅₀ values used to quantify potency .

Q. What analytical techniques are critical for characterizing indol-2-one derivatives?

Thin-layer chromatography (TLC) with chloroform-methanol (9:1) is used for purity assessment, visualized via iodine vapor. Spectral techniques like ¹H/¹³C NMR confirm regiochemistry, while mass spectrometry (MS) verifies molecular weight. Crystallography resolves stereochemical ambiguities in complex derivatives .

Q. How can researchers optimize purification of indol-2-one derivatives after synthesis?

Recrystallization from methanol or ethanol is standard. Preparative TLC or column chromatography (silica gel, ethyl acetate/hexane gradients) resolves isomers or closely related analogs. Solvent selection impacts yield and purity, requiring iterative optimization .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies on indol-2-one derivatives be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural impurities. Validate results via orthogonal assays (e.g., Western blotting for protein targets) and confirm compound purity via HPLC. Cross-referencing synthetic protocols (e.g., catalyst choice, reaction time) with bioactivity data is critical .

Q. What strategies improve the stereochemical selectivity of indol-2-one derivatives during synthesis?

Chiral catalysts (e.g., asymmetric organocatalysts) or resolution techniques (e.g., chiral column chromatography) enhance enantiomeric excess. X-ray crystallography of intermediates, as demonstrated in (3R)-5-fluoro-3-hydroxy derivatives, guides stereochemical control .

Q. How can computational modeling aid in designing indol-2-one analogs with enhanced pharmacological profiles?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies binding modes to targets like thymidine phosphorylase. QSAR models link substituent effects (e.g., electron-withdrawing groups) to activity, enabling rational design .

Q. What methodologies address low solubility or stability of indol-2-one derivatives in biological assays?

Prodrug strategies (e.g., acetate salt formulations) or nanoformulations (liposomes) improve bioavailability. Stability under physiological pH is assessed via accelerated degradation studies (e.g., 40°C/75% RH), with structural modifications (e.g., halogenation) enhancing robustness .

Q. How are structure-activity relationships (SARs) systematically evaluated for indol-2-one scaffolds?

Modular synthesis allows systematic variation of substituents (e.g., aryl, alkyl, halogens). Biological screening across multiple targets (e.g., anti-HIV, anti-tubercular) identifies pharmacophores. For example, 4-propoxybenzyl or bromo substitutions modulate activity .

Q. What industrial-scale challenges arise in synthesizing indol-2-one-based pharmaceuticals, and how are they mitigated?

Process optimization (e.g., telescoped reactions, solvent recycling) reduces costs. Patent data highlights improved purity via intermediate bromoethyl derivatives (e.g., ziprasidone synthesis). Scalable purification (e.g., crystallization under controlled pH) ensures batch consistency .

Methodological Notes

- Data Validation: Cross-reference spectral data with published benchmarks (e.g., Acta Pharm. 58, 2008) to confirm reproducibility .

- Safety Protocols: Adhere to GHS guidelines for handling reactive intermediates (e.g., bromoethyl derivatives), including fume hood use and PPE .

- Ethical Compliance: Document biological testing under institutional review boards (IRBs) for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。